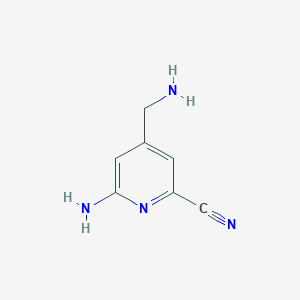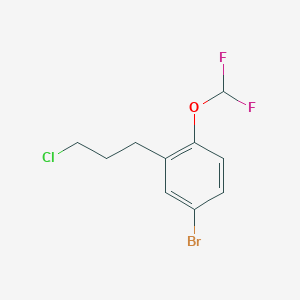![molecular formula C9H11ClN2 B14851356 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14851356.png)
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an azepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyridine derivative with an amine under acidic or basic conditions to form the azepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced form using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with substituted groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[3,4-C]azepine: Lacks the chloro substituent, leading to different reactivity and biological activity.
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine: Similar structure but different ring fusion, resulting in distinct chemical properties.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with different biological activities
Uniqueness
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine is unique due to its specific ring structure and the presence of a chloro substituent, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H11ClN2 |
|---|---|
Peso molecular |
182.65 g/mol |
Nombre IUPAC |
3-chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine |
InChI |
InChI=1S/C9H11ClN2/c10-9-4-7-2-1-3-11-5-8(7)6-12-9/h4,6,11H,1-3,5H2 |
Clave InChI |
NTUMZTBHVKIGEL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=NC=C2CNC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


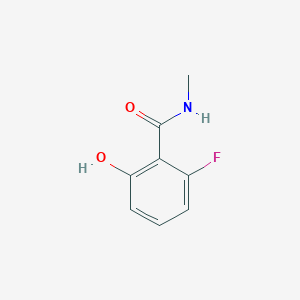


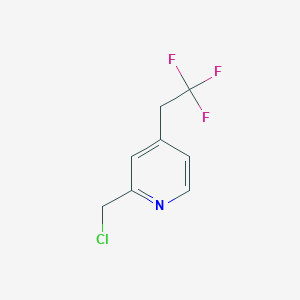
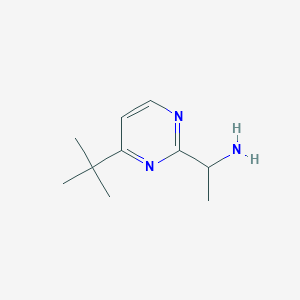

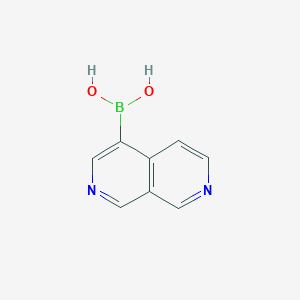
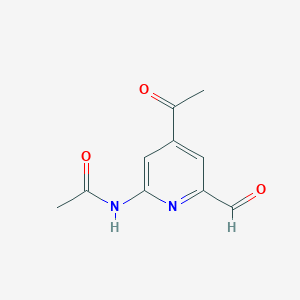
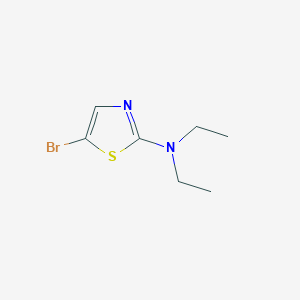
![3-(3,5-Dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14851342.png)


